molecular formula C16H21ClN2O B5172738 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide

1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide

Cat. No. B5172738
M. Wt: 292.80 g/mol
InChI Key: FCNZVQDCAILHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are believed to have anti-epileptic, anti-anxiety, and analgesic effects.

Scientific Research Applications

1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy, anxiety, and pain. Studies have shown that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is a potent inhibitor of GABA aminotransferase, an enzyme that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is believed to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect.

Mechanism of Action

1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is believed to have a calming and anti-convulsant effect.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can increase the levels of GABA in the brain, leading to a calming and anti-convulsant effect. In addition, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been shown to have analgesic effects, possibly due to its ability to modulate the activity of the opioid system. However, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, one limitation is that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have therapeutic applications in the treatment of epilepsy, anxiety, and pain. Another area of interest is the exploration of the potential analgesic effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and its mechanisms of action in modulating the activity of the opioid system. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and its potential therapeutic applications.

Synthesis Methods

1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperidine-4-carboxylic acid. The resulting compound is then treated with thionyl chloride and N,N-dimethylformamide to yield 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-15-4-2-1-3-13(15)11-19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNZVQDCAILHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.